Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate
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Overview
Description
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate is a complex organic compound. It is known for its unique chemical structure, which combines the properties of heptanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediol, and dibutyl phosphate. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate typically involves esterification reactions. The process begins with the reaction of heptanoic acid with 2,2-bis(hydroxymethyl)-1,3-propanediol under acidic conditions to form the intermediate ester. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and phosphates.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and lubricants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active components, which then interact with cellular targets. The phosphate groups may also play a role in modulating biological activities by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Heptanoic acid 2,2-bis(hydroxymethyl)butyl ester
- Trimethylolpropane heptanoate
- 2,2-bis(hydroxymethyl)butyl heptanoate
Uniqueness
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate stands out due to its combination of ester and phosphate groups, which impart unique chemical and biological properties. This makes it particularly valuable in applications requiring both hydrophobic and hydrophilic characteristics.
Properties
CAS No. |
71820-28-5 |
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Molecular Formula |
C20H41O8P |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-(dibutoxyphosphoryloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] heptanoate |
InChI |
InChI=1S/C20H41O8P/c1-4-7-10-11-12-19(23)25-17-20(15-21,16-22)18-28-29(24,26-13-8-5-2)27-14-9-6-3/h21-22H,4-18H2,1-3H3 |
InChI Key |
ICBMFMLUHBIHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CO)(CO)COP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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